N-(1-benzothiophen-5-yl)-1-methanesulfonylpiperidine-3-carboxamide
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Overview
Description
N-(1-benzothiophen-5-yl)-1-methanesulfonylpiperidine-3-carboxamide is a complex organic compound that features a benzothiophene moiety, a piperidine ring, and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzothiophen-5-yl)-1-methanesulfonylpiperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzothiophene core. One common method involves the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds, which can be achieved by reacting 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in DMSO at 130°C
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and efficiency, as well as the use of automated synthesis equipment to handle the multiple reaction steps.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzothiophen-5-yl)-1-methanesulfonylpiperidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiophene moiety can yield sulfoxides or sulfones, while reduction of the sulfonyl group can yield sulfides.
Scientific Research Applications
N-(1-benzothiophen-5-yl)-1-methanesulfonylpiperidine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-benzothiophen-5-yl)-1-methanesulfonylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiophene derivatives and piperidine-based molecules. Examples include:
- 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one
- 2-(1-benzothiophen-5-yl)ethanamine
Uniqueness
N-(1-benzothiophen-5-yl)-1-methanesulfonylpiperidine-3-carboxamide is unique due to the combination of its benzothiophene core, piperidine ring, and methanesulfonyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-1-methylsulfonylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-22(19,20)17-7-2-3-12(10-17)15(18)16-13-4-5-14-11(9-13)6-8-21-14/h4-6,8-9,12H,2-3,7,10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBYIOOHMVCVTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC3=C(C=C2)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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